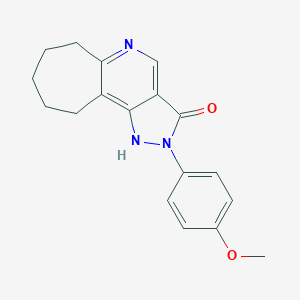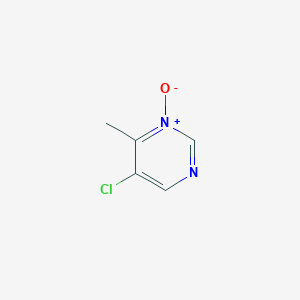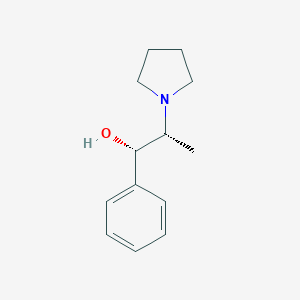
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
描述
二氢尿嘧啶是一种修饰的核苷,存在于转移 RNA (tRNA) 和核糖体 RNA (rRNA) 分子中。它是由尿嘧啶的第五和第六个碳原子之间的双键还原形成的,从而导致一个完全饱和的嘧啶环。 这种修饰在细菌、真核生物和一些古细菌的 tRNA 中很常见,它在增强 RNA 分子的构象灵活性方面起着至关重要的作用 .
准备方法
合成路线和反应条件: 二氢尿嘧啶是在转录后由尿嘧啶的酶促还原合成的。负责这种修饰的酶是二氢尿嘧啶合酶,它使用烟酰胺腺嘌呤二核苷酸磷酸 (NADPH) 作为辅因子。 该反应涉及尿嘧啶的 5,6-双键的还原,形成二氢尿嘧啶 .
工业生产方法: 如果需要,可以使用二氢尿嘧啶合酶进行酶促合成,可以将其扩展到工业应用中 .
反应类型:
还原: 二氢尿嘧啶经历的主要反应是尿嘧啶还原成二氢尿嘧啶。
取代: 二氢尿嘧啶可以参与取代反应,其中核苷上的官能团被其他基团取代。
常用试剂和条件:
还原: 尿嘧啶还原成二氢尿嘧啶需要二氢尿嘧啶合酶和 NADPH 作为辅因子.
取代: 取代反应可能涉及各种试剂,具体取决于所需的二氢尿嘧啶修饰。
主要产物:
- 还原反应的主要产物是二氢尿嘧啶本身。
- 取代反应可以根据所用试剂产生各种修饰的核苷 .
科学研究应用
二氢尿嘧啶有几个科学研究应用,包括:
化学:
生物学:
医学:
工业:
作用机制
二氢尿嘧啶通过促进 RNA 中的 C2'-内型糖构象发挥其作用,这增强了分子的构象灵活性。这种灵活性对于 tRNA 和 rRNA 的正确折叠和功能至关重要。 这种修饰破坏了碱基堆积相互作用,导致更具动态性和灵活性的 RNA 结构 .
类似化合物:
假尿嘧啶: 与二氢尿嘧啶不同,假尿嘧啶通过促进碱基堆积相互作用来稳定 RNA 结构。
2'-O-甲基尿嘧啶: 这种修饰也通过增强碱基堆积来稳定 RNA 结构。
5-甲基二氢尿嘧啶: 二氢尿嘧啶的进一步修饰形式,可能具有不同的结构和功能特性
独特性: 二氢尿嘧啶在增强 RNA 分子的构象灵活性方面独树一帜。 虽然其他修饰,如假尿嘧啶和 2'-O-甲基尿嘧啶,稳定 RNA 结构,但二氢尿嘧啶促进更具动态性和灵活性的构象,这对于某些 RNA 功能至关重要 .
相似化合物的比较
Pseudouridine: Unlike dihydrouridine, pseudouridine stabilizes the RNA structure by promoting base stacking interactions.
2’-O-Methyluridine: This modification also stabilizes the RNA structure by enhancing base stacking.
5-Methyldihydrouridine: A further modified form of dihydrouridine that may have distinct structural and functional properties
Uniqueness: Dihydrouridine is unique in its ability to enhance the conformational flexibility of RNA molecules. While other modifications like pseudouridine and 2’-O-methyluridine stabilize the RNA structure, dihydrouridine promotes a more dynamic and flexible conformation, which is essential for certain RNA functions .
属性
IUPAC Name |
(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHJGJBJLFWEX-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123620-80-4, 56571-91-6 | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
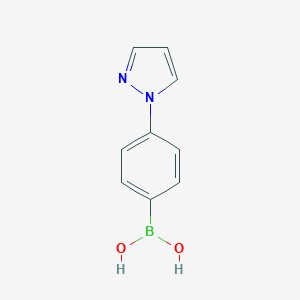
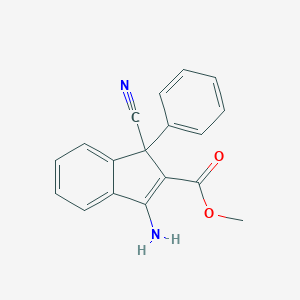
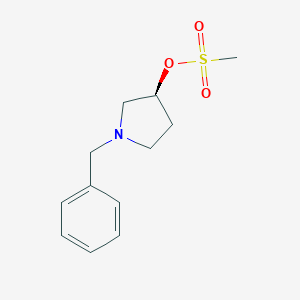
![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)
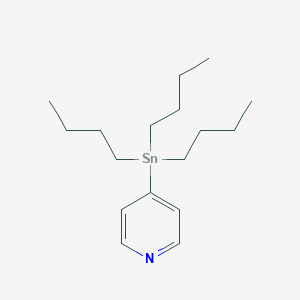
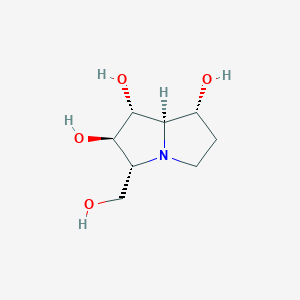
![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)

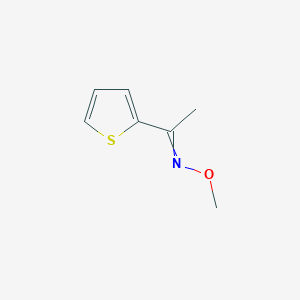
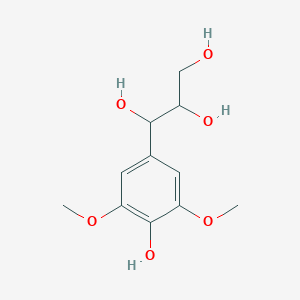
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
